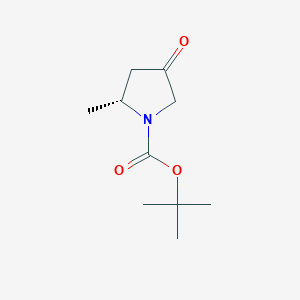

rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methylcyclopropanecarboxylic acid is an organic compound used in the structure-activity studies of small carboxylic acids (SCAs). It has also been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .

Physical and Chemical Properties This compound is a solid at room temperature. It has a boiling point of 183-185 °C and a melting point of 30-32 °C. The molecular weight is 100.12 .

安全和危害

The compound is classified as Skin Corr. 1B under the GHS system, indicating it can cause skin corrosion. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

属性

| { "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Ethyl 2-(fluoromethyl)cyclopropane-1-carboxylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper(II) sulfate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol", "Diethyl ether", "Acetone", "Methanol", "Hexanes" ], "Reaction": [ "Step 1: Ethyl 2-(fluoromethyl)cyclopropane-1-carboxylate is treated with sodium hydride in dry diethyl ether to form the corresponding carbanion.", "Step 2: Bromine is added dropwise to the reaction mixture to form the bromo compound.", "Step 3: The bromo compound is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 4: The alcohol is treated with hydrochloric acid to form the hydrochloride salt.", "Step 5: The hydrochloride salt is treated with sodium hydroxide to form the free base.", "Step 6: The free base is diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 7: The diazonium salt is coupled with copper(II) sulfate to form the corresponding azo compound.", "Step 8: The azo compound is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 9: The carboxylic acid is neutralized with sodium bicarbonate and extracted with diethyl ether.", "Step 10: The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to afford the desired product as a white solid.", "Step 11: The product is recrystallized from a mixture of ethanol and hexanes to obtain pure rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid." ] } | |

CAS 编号 |

2351028-97-0 |

产品名称 |

rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid |

分子式 |

C5H7FO2 |

分子量 |

118.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。